6-(but-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, also known as Cpd27 or GNE-371, is a potent and selective inhibitor of the second bromodomain of human transcription initiation factor TFIID subunit 1 (TAF1(2)). [] TAF1 is a crucial component of the transcription preinitiation complex and plays a significant role in gene expression regulation. [] While the biological functions of TAF1's dual bromodomains remain largely unknown, TAF1 has been identified as a potential target for oncology research. [] Cpd27 serves as a valuable in vitro tool compound for studying the function of TAF1(2) and its potential role in cancer development.
Cpd27 functions as a potent inhibitor of TAF1(2) by binding to its bromodomain. [] Bromodomains are protein domains known to recognize acetylated lysine residues in histones and other proteins involved in chromatin regulation. [] By binding to the bromodomain of TAF1(2), Cpd27 likely disrupts its interaction with acetylated lysines, potentially affecting TAF1's role in gene expression and ultimately impacting cellular processes relevant to cancer development.
Cpd27 is primarily employed as an in vitro tool compound for studying TAF1(2) and its potential role in cancer. [] Specifically, it is used for:
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3